molecular formula C17H15NO2S2 B11348292 N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B11348292
M. Wt: 329.4 g/mol
InChI Key: FEVPDRVGBYYVCL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a methoxyphenyl group, a thiophen-2-ylmethyl group, and a thiophene-2-carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene-2-carboxamide Core: This can be achieved by reacting thiophene-2-carboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiophene-2-carboxamide.

    Attachment of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the amide nitrogen with a thiophen-2-ylmethyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is unique due to the combination of its methoxyphenyl, thiophen-2-ylmethyl, and thiophene-2-carboxamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C17H15NO2S2

Molecular Weight

329.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

InChI

InChI=1S/C17H15NO2S2/c1-20-14-8-6-13(7-9-14)18(12-15-4-2-10-21-15)17(19)16-5-3-11-22-16/h2-11H,12H2,1H3

InChI Key

FEVPDRVGBYYVCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CS3

Origin of Product

United States

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